1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Overview
Description
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene is an intermediate for generating conjugated polymers, which are used in polymer solar cells (PSCs) and light emitting diodes (LED) . It has a molecular weight of 492.33 .
Synthesis Analysis
This compound can be synthesized from 2-Ethylhexyl bromide and 2,5-DIBROMOHYDROQUINONE . It is also used in the preparation of 1,4-bis(bromomethyl)-2-[(2′-ethylhexyl)oxy]-5-methoxybenzene and 1,4-dibromo-2-[(2-ethylhexyl)oxy]-5-methoxy-benzene .Molecular Structure Analysis
The linear formula of this compound is CH3OC6H4OCH2CH(C2H5)(CH2)3CH3 . The InChI key is IMRTUSZHEQXAFU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 479.9±40.0 °C and a predicted density of 1.225±0.06 g/cm3 .Scientific Research Applications
Synthesis and Color Tuning in Polymer Science
Research involving derivatives of 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene includes the synthesis of copolymers with interesting optical properties. For instance, Cho et al. (2002) synthesized copolymers from related monomers through Ni(0)-mediated polymerization, demonstrating absorption and emission shifts in photoluminescence, applicable in light-emitting devices (Cho et al., 2002).
Polymerization Techniques
Another study by Lahti et al. (1994) explored the polymerization of compounds similar to this compound, leading to soluble polyelectrolytes with potential applications in electronically 'push-pull' substituted poly(p-phenylene vinylene)s. This research contributes to the understanding of polymerization techniques and the development of advanced materials (Lahti et al., 1994).
Environmental Chemistry and Degradation Studies
In the field of environmental chemistry, Mvula et al. (2009) investigated the ozonolysis of lignin models, including compounds related to this compound. Their findings on the degradation products and reaction mechanisms are valuable for understanding the environmental fate of similar compounds (Mvula et al., 2009).
Host-Guest Chemistry
Research by Kobayashi et al. (2003) on the guest-induced assembly of molecular structures involving 1,4-disubstituted-benzene derivatives contributes to host-guest chemistry. Their work provides insights into molecular encapsulation and interaction, which has implications in nanotechnology and materials science (Kobayashi et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
1,4-dibromo-2-(2-ethylhexoxy)-5-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Br2O2/c1-4-6-7-11(5-2)10-19-15-9-12(16)14(18-3)8-13(15)17/h8-9,11H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMXNTWGFMVVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(C=C(C(=C1)Br)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592808 | |
Record name | 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224558-17-2 | |
Record name | 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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